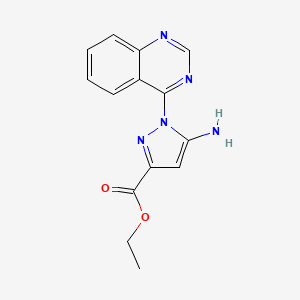

Ethyl 5-amino-1-quinazolin-4-ylpyrazole-3-carboxylate

Description

Ethyl 5-amino-1-quinazolin-4-ylpyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a quinazolin-4-yl group at the 1-position, an amino group at the 5-position, and an ethyl ester at the 3-position. Quinazoline derivatives are notable for their biological activity, particularly as kinase inhibitors, due to their ability to mimic ATP-binding motifs in enzymes. The ester and amino groups enhance solubility and provide sites for further functionalization, making this compound a valuable intermediate in medicinal chemistry .

Properties

IUPAC Name |

ethyl 5-amino-1-quinazolin-4-ylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2/c1-2-21-14(20)11-7-12(15)19(18-11)13-9-5-3-4-6-10(9)16-8-17-13/h3-8H,2,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCGLJDQBHIQLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common synthetic route involves the reaction of 4-chloroquinazoline with ethyl 3-amino-1H-pyrazole-4-carboxylate under suitable conditions, such as heating in the presence of a base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps to remove impurities and by-products, ensuring the final product meets the required standards for use in various applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-1-quinazolin-4-ylpyrazole-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

Reduction: Reduction reactions can yield amines or other reduced forms of the compound.

Substitution: Substitution reactions can lead to the formation of various derivatives with different substituents on the quinazoline or pyrazole rings.

Scientific Research Applications

Biological Activities

Ethyl 5-amino-1-quinazolin-4-ylpyrazole-3-carboxylate exhibits a range of biological activities, making it a subject of interest in pharmacological research:

Anti-inflammatory Activity

Numerous studies have demonstrated the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of inflammation in animal models, comparable to standard anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

Research has indicated that pyrazole derivatives possess antimicrobial properties against various bacterial strains. This compound has been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Antitumor Activity

Some studies suggest that pyrazole derivatives can exhibit cytotoxic effects against cancer cell lines. This compound may act through mechanisms involving apoptosis induction in tumor cells .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Case Study 1: Anti-inflammatory Efficacy

In a study where a series of pyrazole derivatives were synthesized and tested for anti-inflammatory activity using the carrageenan-induced paw edema model, ethyl 5-amino derivatives demonstrated an inhibition rate comparable to that of established anti-inflammatory agents .

| Compound | Inhibition Rate (%) | Standard Drug |

|---|---|---|

| Ethyl 5-amino derivative | 84.2 | Diclofenac (86.7) |

Case Study 2: Antimicrobial Screening

A screening of ethyl 5-amino derivatives against various microbial strains showed effective inhibition at concentrations as low as 6.25 µg/mL, indicating potential for development into antimicrobial agents .

| Microbial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 |

| Bacillus subtilis | 6.25 |

Mechanism of Action

The mechanism by which Ethyl 5-amino-1-quinazolin-4-ylpyrazole-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in the heterocyclic substituent at the 1-position of the pyrazole ring and the positions of functional groups. Key comparisons include:

Key Observations:

Heterocyclic Substituent: The quinazolin-4-yl group in the target compound is aromatic and planar, favoring interactions with biological targets via π-π stacking. Alkyl substituents (e.g., cyclopentyl in ) increase hydrophobicity, impacting membrane permeability but reducing solubility .

Functional Group Positioning :

- The 3-carboxylate in the target compound vs. 4-carboxylate in ’s analog may influence electronic distribution and hydrogen-bonding capabilities.

Synthetic Routes :

Crystallographic and Computational Analysis

Structural determination tools like SHELX and WinGX () are critical for resolving subtle differences in molecular conformation. For example:

- Quinazoline’s planar structure may lead to tighter crystal packing compared to bulky alkyl-substituted analogs.

- Software such as ORTEP () enables visualization of anisotropic displacement, aiding in understanding steric effects of substituents .

Biological Activity

Ethyl 5-amino-1-quinazolin-4-ylpyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a quinazoline core fused with a pyrazole ring, which is essential for its biological activity. The presence of an amino group and an ethyl ester enhances its solubility and reactivity.

The compound's biological activity primarily stems from its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : this compound has been shown to inhibit various kinases involved in cancer cell proliferation, suggesting potential as an anticancer agent.

- Antimicrobial Activity : The compound may also exhibit antimicrobial effects by interfering with bacterial enzymes, which is crucial for the development of new antibiotics .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Anticancer Studies

A study highlighted the compound's efficacy in inhibiting specific kinases associated with tumor growth. The results indicated a dose-dependent response, with significant reductions in cancer cell viability observed at higher concentrations.

Antimicrobial Research

Research on the antimicrobial properties revealed that this compound exhibited activity against several Gram-negative bacteria. The compound's mechanism involved disrupting bacterial metabolic pathways, leading to cell death .

Anti-inflammatory Effects

In vivo studies demonstrated that this compound could significantly reduce inflammation in animal models. The anti-inflammatory activity was comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential as a therapeutic agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Activity | Potency (EC50) |

|---|---|---|

| Ethyl 5-amino-1-pyrazin-2-ylpyrazole-3-carboxylate | Moderate anticancer activity | 0.577 μM |

| Dihydroquinazolinone derivatives | Enhanced metabolic stability | 0.010 μM (best case) |

| Quinazolines | Broad-spectrum activity | Varies widely |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.